REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].[C:12]([O:21][CH2:22][CH3:23])(=[O:20])/[CH:13]=[CH:14]\[C:15]([O:17][CH2:18][CH3:19])=[O:16]>>[CH3:9][O:8][Si:5]([O:10][CH3:11])([O:6][CH3:7])[CH2:4][CH2:3][CH2:2][NH:1][CH:13]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:12]([O:21][CH2:22][CH3:23])=[O:20]
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Name
|
|
Quantity
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51 g
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Type
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reactant
|
Smiles
|
NCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OCC)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
an initial charge
|
Reaction Time |
2 h |
Name
|
Diethyl N-(3-trimethoxysilylpropyl)aminosuccinate
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Type
|
product
|
Smiles
|
CO[Si](CCCNC(C(=O)OCC)CC(=O)OCC)(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |